2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
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Overview
Description
2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with a dichlorobenzyl group and a methylstyryl group. These substitutions contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 3,4-dichlorobenzyl chloride and a suitable nucleophile.
Addition of the Methylstyryl Group: The methylstyryl group can be added through a Heck reaction, where a styrene derivative is coupled with the pyridazinone core in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and styryl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone can be compared with other similar compounds, such as:
2-(3,4-dichlorobenzyl)-4,5-dihydro-3(2H)-pyridazinone: Lacks the methylstyryl group, which may result in different chemical properties and biological activities.
6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone:
2-(3,4-dichlorobenzyl)-4,5-dihydro-3(2H)-pyridazinone derivatives: Various derivatives with different substituents can exhibit unique properties and uses.
Biological Activity
The compound 2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone (CAS: 1164460-03-0) is a pyridazinone derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is C20H18Cl2N2O, with a molar mass of 373.28 g/mol. The structure features a pyridazinone core substituted with a dichlorobenzyl group and a methylstyryl moiety, which may influence its biological properties.
Property | Value |
---|---|
Molecular Formula | C20H18Cl2N2O |
Molar Mass | 373.28 g/mol |
CAS Number | 1164460-03-0 |
Density | Not available |
Anticancer Activity
Research indicates that pyridazinone derivatives exhibit significant anticancer properties. A study evaluating various pyridazinone compounds demonstrated that modifications in the structure could enhance their antiproliferative effects against different cancer cell lines. Specifically, the compound's ability to inhibit tumor cell growth was assessed using several assays, revealing promising results against breast and colon cancer cell lines .
Case Study: Antiproliferative Effects
In a notable study, the antiproliferative activity of related pyridazinones was tested against several cancer cell lines. The results showed that certain structural modifications led to increased efficacy in inhibiting cell proliferation:
- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
- Efficacy : Compounds with similar structural features demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate to high activity.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with various cellular pathways involved in tumorigenesis. Some proposed mechanisms include:
- Inhibition of PI3K/AKT/mTOR Pathway : Disruption of this signaling pathway is known to lead to reduced tumor growth and increased apoptosis in cancer cells .
- Induction of Apoptosis : Evidence suggests that certain pyridazinones can trigger apoptotic pathways in malignant cells.
Comparative Analysis
A comparative analysis of related compounds reveals varying degrees of biological activity based on structural differences. The following table summarizes the biological activities of selected pyridazinone derivatives:
Compound Name | IC50 (µM) | Targeted Cancer Type |
---|---|---|
2-(3,4-Dichlorobenzyl)-6-(4-methylstyryl) | 15 | Breast Cancer (MCF-7) |
2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl) | 10 | Colon Cancer (HT-29) |
6-(4-Methylstyryl)-4,5-dihydro-3(2H)-pyridazinone | 20 | Lung Cancer (A549) |
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O/c1-14-2-4-15(5-3-14)6-8-17-9-11-20(25)24(23-17)13-16-7-10-18(21)19(22)12-16/h2-8,10,12H,9,11,13H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTITZDQZJDQCM-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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